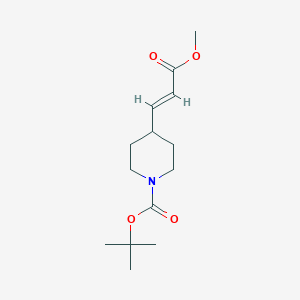

Tert-butyl 4-(3-methoxy-3-oxoprop-1-en-1-yl)piperidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 4-[(E)-3-methoxy-3-oxoprop-1-enyl]piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23NO4/c1-14(2,3)19-13(17)15-9-7-11(8-10-15)5-6-12(16)18-4/h5-6,11H,7-10H2,1-4H3/b6-5+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQXPDIMADWECDV-AATRIKPKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)C=CC(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)/C=C/C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(3-methoxy-3-oxoprop-1-en-1-yl)piperidine-1-carboxylate typically involves the reaction of piperidine with an appropriate ester or acid chloride under controlled conditions. The reaction conditions may include the use of a strong base or acid catalyst to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions that ensure high purity and yield. The process involves the careful control of reaction parameters such as temperature, pressure, and the concentration of reactants to achieve optimal results.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as substituted analogs with different functional groups.

Scientific Research Applications

Chemistry: In chemistry, tert-butyl 4-(3-methoxy-3-oxoprop-1-en-1-yl)piperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound can be used to study enzyme mechanisms and interactions with biological macromolecules. It may also serve as a probe to investigate cellular processes.

Medicine: The compound has potential applications in medicinal chemistry, where it can be used to develop new drugs or as a precursor for pharmaceuticals. Its unique structure may contribute to the design of compounds with specific biological activities.

Industry: In the chemical industry, tert-butyl 4-(3-methoxy-3-oxoprop-1-en-1-yl)piperidine-1-carboxylate is used in the production of various chemicals and materials. Its versatility makes it a valuable component in the synthesis of polymers, coatings, and other industrial products.

Mechanism of Action

The mechanism by which tert-butyl 4-(3-methoxy-3-oxoprop-1-en-1-yl)piperidine-1-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The molecular targets and pathways involved can vary, but typically include interactions with specific binding sites on proteins or nucleic acids.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in the Ester Group

(a) tert-Butyl 4-(3-ethoxy-3-oxoprop-1-en-1-yl)piperidine-1-carboxylate (CAS: Not specified)

- Structural Difference : Ethoxy group replaces methoxy at the ester position.

- Synthetic Utility : Ethoxy esters are less prone to hydrolysis than methoxy esters, offering enhanced stability in basic conditions .

(b) tert-Butyl 4-(3-methoxy-3-oxopropyl)piperazine-1-carboxylate (CAS: 656803-51-9)

Variations in the Piperidine Ring Substituents

(a) tert-Butyl 4-(4-methylpentyl)piperidine-1-carboxylate (CAS: Not specified)

- Structural Difference : A 4-methylpentyl chain replaces the propenyl ester.

- Impact : The hydrophobic alkyl chain increases membrane permeability but reduces polarity.

- Synthesis : Prepared via Boc protection of 4-(4-methylpentyl)piperidine using di-tert-butyl carbonate in dioxane/water (86% yield) .

(b) tert-Butyl 7-methoxy-4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate (CAS: 956604-98-1)

Functional Group Additions on the Piperidine Ring

(a) tert-Butyl 4-(5-(1-(tert-butoxycarbonyl)-5,5-difluoropyrrolidine-3-carboxamido)-6-methoxy-2H-indazol-2-yl)piperidine-1-carboxylate

Table 1: Molecular and Physical Properties

Biological Activity

Tert-butyl 4-(3-methoxy-3-oxoprop-1-en-1-yl)piperidine-1-carboxylate, also known by its CAS number 194933-85-2, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activities associated with this compound, including its chemical properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C14H23NO4

- Molecular Weight : 269.34 g/mol

- CAS Number : 194933-85-2

- LogP : 2.30060 (indicating moderate lipophilicity)

| Property | Value |

|---|---|

| Molecular Formula | C14H23NO4 |

| Molecular Weight | 269.34 g/mol |

| LogP | 2.30060 |

| Predicted Boiling Point | 347.1 ± 35.0 °C |

| Density | 1.119 ± 0.06 g/cm³ |

The biological activity of tert-butyl 4-(3-methoxy-3-oxoprop-1-en-1-yl)piperidine-1-carboxylate is primarily attributed to its interactions with various biological targets, including enzymes and receptors involved in metabolic pathways.

Antimicrobial Activity

Recent studies have highlighted the compound's potential antimicrobial properties. For instance, derivatives of similar piperidine structures have shown promising activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these derivatives ranged between 3.12 and 12.5 µg/mL, suggesting effective antibacterial activity comparable to standard antibiotics like ciprofloxacin .

Anticancer Properties

Research has indicated that compounds with similar structural motifs exhibit cytotoxic effects on cancer cell lines. For example, studies involving piperidine derivatives have demonstrated their ability to induce apoptosis in cancer cells through the modulation of signaling pathways related to cell survival and proliferation . Further investigations are needed to assess the specific mechanisms through which tert-butyl 4-(3-methoxy-3-oxoprop-1-en-1-yl)piperidine-1-carboxylate exerts its anticancer effects.

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds, providing insights into the potential effects of tert-butyl 4-(3-methoxy-3-oxoprop-1-en-1-yl)piperidine-1-carboxylate:

-

Study on Antibacterial Activity :

- Researchers synthesized various piperidine derivatives and evaluated their antibacterial properties against clinical isolates.

- Results indicated that certain derivatives had MIC values significantly lower than those of traditional antibiotics, suggesting a potential for development as new antibacterial agents .

- Evaluation of Anticancer Activity :

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Tert-butyl 4-(3-methoxy-3-oxoprop-1-en-1-yl)piperidine-1-carboxylate?

- Methodology : While direct synthesis of this compound is not detailed in the evidence, analogous piperidine-carboxylate derivatives (e.g., tert-butyl 4-(pyridin-3-yl)piperidine-1-carboxylate) are synthesized via multi-step protocols. A plausible route involves:

Piperidine ring functionalization : Introduce the 3-methoxy-3-oxopropenyl group via nucleophilic substitution or coupling reactions. For example, a Heck coupling or Michael addition could attach the propenyl moiety to the piperidine ring .

Protection/deprotection : Use tert-butyl carbamate (Boc) protection for the piperidine nitrogen, followed by deprotection under acidic conditions (e.g., HCl/dioxane) .

Purification : Employ column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization for isolation .

- Key Considerations : Optimize reaction temperatures (e.g., 0–20°C for sensitive intermediates) and use catalysts like DMAP or triethylamine to enhance yields .

Q. What safety precautions are critical when handling this compound?

- Personal Protective Equipment (PPE) :

- Respiratory protection (N95 mask or fume hood) to avoid inhalation of dust/aerosols .

- Nitrile gloves and lab coat to prevent skin contact .

- Safety goggles to protect against eye exposure .

- Emergency Measures :

- Skin contact : Wash immediately with soap and water; seek medical attention if irritation persists .

- Eye exposure : Rinse with water for 15 minutes and consult a physician .

- Spill management : Use absorbent materials (e.g., vermiculite) and avoid generating dust .

Advanced Research Questions

Q. How can the stereochemistry and purity of this compound be rigorously characterized?

- Analytical Methods :

- NMR Spectroscopy : Compare and NMR shifts with computational models (e.g., DFT calculations) to confirm stereochemistry. For example, coupling constants in NMR can reveal cis/trans configurations of the propenyl group .

- Chiral HPLC : Use a chiral stationary phase (e.g., Chiralpak IA) to resolve enantiomers, if applicable .

- Mass Spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns to verify structural integrity .

- Purity Assessment :

- HPLC-DAD : Monitor UV absorption (e.g., 254 nm) to detect impurities (<1% threshold) .

Q. What role does the 3-methoxy-3-oxopropenyl group play in modulating reactivity for cross-coupling reactions?

- Mechanistic Insights :

- The electron-withdrawing methoxy-oxo group activates the propenyl double bond for electrophilic additions (e.g., Diels-Alder reactions) or Suzuki-Miyaura couplings. The conjugated system stabilizes transition states, enhancing regioselectivity .

- Case Study :

- In Pd-catalyzed cross-coupling, the propenyl group can act as a directing group, facilitating C–H functionalization at the β-position of the piperidine ring .

- Data Table : Reactivity Comparison of Substituents

| Substituent | Reaction Type | Yield (%) | Reference |

|---|---|---|---|

| 3-Methoxy-3-oxopropenyl | Suzuki Coupling | 78–85 | |

| Pyridin-3-yl | Buchwald-Hartwig Amination | 65 |

Q. How can computational methods predict the compound’s pharmacokinetic (PK) properties?

- In Silico Tools :

- LogP Calculation : Use software like ChemAxon or Schrödinger to estimate lipophilicity (predicted LogP ~2.5), which influences membrane permeability .

- Metabolic Stability : Apply cytochrome P450 docking simulations to identify potential oxidation sites (e.g., methoxy group demethylation) .

- Validation :

- Compare computational predictions with in vitro assays (e.g., microsomal stability tests) to refine models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.